Nitro-argininosuccinate

Description

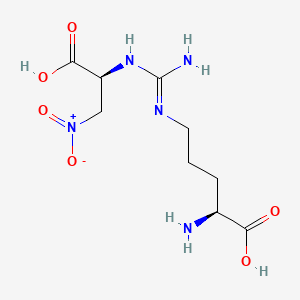

Structure

3D Structure

Properties

CAS No. |

92117-83-4 |

|---|---|

Molecular Formula |

C9H17N5O6 |

Molecular Weight |

291.26 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-nitroethyl]amino]methylidene]amino]pentanoic acid |

InChI |

InChI=1S/C9H17N5O6/c10-5(7(15)16)2-1-3-12-9(11)13-6(8(17)18)4-14(19)20/h5-6H,1-4,10H2,(H,15,16)(H,17,18)(H3,11,12,13)/t5-,6-/m0/s1 |

InChI Key |

OHLCJEMYQKDXDX-WDSKDSINSA-N |

SMILES |

C(CC(C(=O)O)N)CN=C(N)NC(C[N+](=O)[O-])C(=O)O |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](C[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)NC(C[N+](=O)[O-])C(=O)O |

Synonyms |

N(3)-(1-carboxy-2-nitroethyl)arginine nitro-argininosuccinate |

Origin of Product |

United States |

Synthesis and Advanced Chemical Characterization for Research Applications

Laboratory Synthesis Methodologies of Nitro-argininosuccinate

The chemical synthesis of this compound from its non-nitrated precursor, argininosuccinate (B1211890), requires carefully controlled conditions to achieve the desired product with high purity.

Nitration of Argininosuccinate and its Analogues

The primary method for synthesizing this compound involves the direct nitration of argininosuccinate or its analogues. tamu.edu This electrophilic substitution reaction introduces a nitro group (-NO2) onto the molecule. The common nitrating agent for this process is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). tamu.eduorgchemres.org This combination generates the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the argininosuccinate molecule. scirp.org The reaction is typically performed at low temperatures to control the reaction rate and minimize side-product formation. tamu.edu

The nitration can also be performed on analogues of argininosuccinate, such as 3-nitro-2-aminopropionic acid, which serves as a precursor in a combined chemical and enzymatic synthesis approach. tamu.edunih.gov

Controlled Conditions for Regioselectivity

Achieving regioselectivity—the preferential nitration at a specific position on the molecule—is a critical challenge in the synthesis of this compound. orgchemres.org The structure of argininosuccinate presents multiple potential sites for nitration. To ensure the nitro group is introduced at the desired carbon, reaction conditions must be meticulously controlled. Key parameters influencing regioselectivity include:

Temperature: Low temperatures are generally employed to decrease the reactivity of the nitrating agent and enhance selectivity. tamu.edu

Catalysts: The use of certain metal salts can influence the position of nitration. scirp.org While not explicitly detailed for this compound, the principle of using catalysts to direct electrophilic substitution is a common strategy in organic synthesis. scirp.org

Solvent: The choice of solvent can affect the reaction pathway and the distribution of isomers. scirp.org

Alternative Methods: Advanced methods such as ultrasonically assisted nitration have been shown to improve regioselectivity and reaction yields in other aromatic systems, suggesting potential applicability in the synthesis of complex molecules like this compound. scirp.org

The challenges with regioselectivity in classical nitration methods often lead to the production of isomeric mixtures, necessitating robust purification techniques. orgchemres.org

Purification Techniques for Research-Grade Compound Isolation

Following synthesis, the purification of this compound to a research-grade standard is essential to remove unreacted starting materials, isomeric byproducts, and other impurities. A combination of chromatographic and other separation techniques is typically employed:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both monitoring the progress of the synthesis reaction and for the purification of the final product. tamu.edumdpi.com By selecting appropriate columns and mobile phases, this compound can be effectively separated from other components in the reaction mixture. mdpi.com

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Given the multiple ionizable groups in this compound, ion-exchange chromatography can be a highly effective purification step. nih.gov

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. It can be used to remove larger or smaller impurities from the desired product. nih.gov

Ammonium Sulfate Fractionation: This technique is often used in the initial stages of purification to precipitate proteins and other large molecules from a crude mixture, which can be relevant when purifying enzymatically synthesized products. nih.govresearchgate.net

The combination of these techniques allows for the isolation of this compound with the high degree of purity required for sensitive biochemical and enzymatic assays.

Enzymatic Approaches to Nitro-Analog Synthesis

Enzymatic synthesis offers a highly specific alternative to traditional chemical methods, often providing superior stereoselectivity and regioselectivity.

Utilization of Argininosuccinate Synthetase with Alternative Substrates

A notable enzymatic approach to synthesizing this compound involves the use of argininosuccinate synthetase (ASS), the enzyme that naturally catalyzes the formation of argininosuccinate from citrulline and aspartate. tamu.edunih.govmedlineplus.gov In this method, a nitro-analogue of aspartate, DL-3-nitro-2-aminopropionic acid, is used as an alternative substrate for the enzyme. tamu.edunih.gov

Argininosuccinate synthetase recognizes and binds to DL-3-nitro-2-aminopropionic acid, catalyzing its condensation with citrulline to form N³-(L-1-carboxy-2-nitroethyl)-L-arginine, which is this compound. tamu.edunih.gov This enzymatic reaction is highly specific, leading to the desired product with potentially fewer byproducts than chemical synthesis. tamu.edu The reaction can be monitored by following the formation of the product using HPLC. tamu.edu Research has shown that the nitro analog of aspartate is an excellent alternative substrate for bovine liver argininosuccinate synthetase. tamu.edu

Structural Features Influencing Reactivity and Academic Research Utility

The introduction of a nitro group into the argininosuccinate structure significantly alters its chemical properties and biological activity, making it a valuable tool for academic research. smolecule.com

The nitro group is strongly electron-withdrawing and is larger than the carboxylate group it replaces in the aspartate moiety. researchmap.jp These features are central to its function as a potent enzyme inhibitor. Specifically, this compound acts as a strong competitive inhibitor of argininosuccinate lyase (ASL), the enzyme that cleaves argininosuccinate into arginine and fumarate (B1241708). tamu.edunih.govsmolecule.com

The inhibitory potency of this compound is attributed to its structural similarity to a proposed carbanionic intermediate in the ASL-catalyzed reaction. nih.govfrontiersin.org The deprotonated nitro group (in its nitronate form) is isosteric with the carbanion intermediate, allowing it to bind very tightly to the active site of the enzyme. tamu.edu This tight binding blocks the natural substrate from accessing the enzyme, thereby inhibiting the reaction. smolecule.com The pH-independent inhibitory constant (Ki) for this compound is significantly lower than the Michaelis constant (Km) for the natural substrate, argininosuccinate, indicating a much higher affinity of the inhibitor for the enzyme. tamu.edunih.gov

This potent and specific inhibition of a key enzyme in the urea (B33335) cycle makes this compound an invaluable compound for studying nitrogen metabolism, nitric oxide synthesis pathways, and the mechanism of enzymatic reactions. smolecule.com

| Parameter | Value/Description | Reference(s) |

| IUPAC Name | (2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-nitroethyl]amino]methylidene]amino]pentanoic acid | tamu.edu |

| Molecular Formula | C₉H₁₇N₅O₆ | tamu.edu |

| Molecular Weight | 291.26 g/mol | tamu.edu |

| Inhibition Target | Argininosuccinate Lyase (ASL) | tamu.edunih.govsmolecule.com |

| Mechanism of Inhibition | Competitive inhibitor; mimics a carbanionic reaction intermediate | tamu.edunih.govfrontiersin.org |

| Enzymatic Synthesis Enzyme | Argininosuccinate Synthetase (ASS) | tamu.edunih.gov |

| Alternative Substrate for Enzymatic Synthesis | DL-3-nitro-2-aminopropionic acid | tamu.edunih.gov |

Enzymatic and Molecular Mechanisms of Nitro Argininosuccinate Action

Interaction with Argininosuccinate (B1211890) Lyase (ASL)

Characterization of Competitive Inhibition Kinetics

Nitro-argininosuccinate, chemically known as N³-(L-1-carboxy-2-nitroethyl)-L-arginine, functions as a potent competitive inhibitor of argininosuccinate lyase. tamu.edunih.gov This means it directly competes with the natural substrate, argininosuccinate, for binding to the active site of the enzyme. smolecule.com The inhibition is characterized by linear time courses, indicating that there are no time-dependent changes in the inhibitor's affinity for the lyase. tamu.edu The inhibitory effect is consistent whether the enzyme is pre-incubated with the inhibitor or the reaction is initiated by the addition of the enzyme alone. tamu.edu

The strength of this inhibition is noteworthy, with a pH-independent inhibitory constant (Ki) of 2.7 µM. tamu.edunih.gov This value is approximately 20 times lower than the Michaelis constant (Km) for the natural substrate, argininosuccinate, at a pH of 7.5, signifying a much tighter binding of the inhibitor to the enzyme. tamu.edunih.gov

Demonstration of Non-Substrate Behavior with ASL

Despite its structural similarity to the substrate, this compound is not cleaved by argininosuccinate lyase. tamu.edunih.gov Monitoring the reaction at 230 nm, the wavelength used to detect the formation of fumarate (B1241708), shows no indication of enzymatic cleavage to produce arginine and nitroacrylic acid. tamu.edu This demonstrates that while this compound can effectively bind to the active site of ASL, it cannot undergo the catalytic reaction.

Mechanistic Insights into ASL Inhibition by this compound

Role of the Nitronate Configuration in Inhibitory Potency

The potent inhibitory activity of this compound is attributed to its ability to exist in a nitronate configuration. tamu.edunih.gov The nitro group of the inhibitor can be deprotonated, forming a nitronate which is isosteric with a carbanion. tamu.edu The inhibitory potency is pH-dependent, and the data is consistent with the ionized form of the inhibitor, the nitronate, being the active inhibitory species. tamu.edunih.gov The pKa for this ionization has been determined to be 8.2. tamu.edunih.gov Only the nitronate form, where the C-3 hydrogen is ionized, is active, highlighting the requirement for a negatively charged group at the β-carbon for strong binding. tamu.edunih.gov

Structural Mimicry of Reaction Intermediates

The significantly tighter binding of this compound compared to the actual substrate suggests that its structure closely mimics a carbanionic intermediate formed during the normal enzymatic reaction pathway. tamu.edunih.govscholaris.ca The E1cb elimination reaction catalyzed by ASL is believed to proceed through a carbanion intermediate. wikipedia.org The nitronate form of the inhibitor is structurally similar to this transient, high-energy intermediate, allowing it to bind with high affinity to the enzyme's active site. tamu.eduscholaris.ca

pH Dependence of Inhibitory Activity

The inhibitory activity of this compound on argininosuccinate lyase is highly dependent on pH, with inhibition observed over a pH range of 6.25 to 9.25. tamu.edu The pH-dependence of the observed pKi is consistent with the ionized nitronate form being the primary inhibitor. tamu.edunih.gov The pKa of the inhibitor was determined to be 8.15 through spectrophotometric titration. tamu.edu The fit of the pH-dependent inhibition data indicates that the group responsible for the decrease in inhibition at lower pH has a pK value that could correspond to the α-amino group of the arginine part of the inhibitor (pKa around 9.0) or a cationic side chain, like lysine, in the enzyme's active site responsible for binding a carboxylate group of the substrate. tamu.edu

Potential Influence on Argininosuccinate Synthetase (ASS)

Research into the enzymatic interactions of this compound and related nitro-analogs has revealed specific effects on the enzymes of the urea (B33335) cycle. While this compound itself is primarily recognized as a potent inhibitor of argininosuccinate lyase, studies have also investigated the influence of nitro-analogs on argininosuccinate synthetase (ASS), the enzyme responsible for catalyzing the formation of argininosuccinate from citrulline and aspartate. nih.govresearchgate.net

Interestingly, it is not this compound but the nitro-analog of aspartate, 3-nitro-2-aminopropionic acid, that has been shown to act as a substrate for argininosuccinate synthetase. nih.govtamu.edu This indicates that the enzyme can tolerate the substitution of the carboxylate group in aspartate with a nitro group. For this substrate to be active, the C-3 hydrogen must be ionized, highlighting the enzyme's requirement for a negatively charged group at the beta-carbon of the substrate. nih.govtamu.edu

The kinetic parameters of 3-nitro-2-aminopropionic acid as a substrate for argininosuccinate synthetase have been determined, showing a maximal velocity (Vmax) that is 60% of that observed with the natural substrate, aspartate. nih.govtamu.edu After correcting for the percentage of the active nitronate species, the V/K value for the nitro-analog of aspartate is 85% of the value for aspartate itself. nih.govtamu.edu This suggests that the replacement of the C-4 carboxylate with a nitro group does not significantly impair the enzyme's activity, provided the nitro group is in its deprotonated, nitronate form. tamu.edu

Conversely, the nitro-analog of argininosuccinate, chemically named N3-(L-1-carboxy-2-nitroethyl)-L-arginine, has been identified as a strong competitive inhibitor of argininosuccinate lyase, the subsequent enzyme in the cycle, but it is not a substrate for this enzyme. nih.govtamu.edu Its potent inhibitory effect is attributed to its structural similarity to a carbanionic intermediate formed during the normal reaction, with a pH-independent inhibitory constant (pKi) of 2.7 microM, which is 20 times smaller than the Km of the natural substrate, argininosuccinate. nih.govtamu.edu

The following tables summarize the key research findings regarding the interaction of these nitro-analogs with enzymes of the urea cycle.

Table 1: Interaction of Nitro-analogs with Argininosuccinate Synthetase and Lyase

| Compound | Target Enzyme | Type of Interaction | Key Finding |

|---|---|---|---|

| 3-nitro-2-aminopropionic acid (Nitro-aspartate analog) | Argininosuccinate Synthetase | Substrate | Can replace aspartate in the reaction. nih.govtamu.edu |

Table 2: Kinetic Data for the Interaction of 3-nitro-2-aminopropionic acid with Argininosuccinate Synthetase

| Kinetic Parameter | Value | Comparison with Aspartate |

|---|---|---|

| Vmax | 60% of aspartate's Vmax | Lower maximal reaction rate. nih.govtamu.edu |

Table 3: Inhibitory Data for this compound against Argininosuccinate Lyase

| Parameter | Value | Significance |

|---|---|---|

| pKi (pH-independent) | 2.7 µM | Indicates tight binding to the enzyme. nih.govtamu.edu |

Modulation of Cellular Metabolism and Signaling Pathways by Nitro Argininosuccinate in Research Models

Alterations in Urea (B33335) Cycle Dynamics and Nitrogen Metabolism

The urea cycle is a central metabolic pathway for the detoxification of ammonia (B1221849) and the synthesis of key metabolites. creative-proteomics.com Argininosuccinate (B1211890) is a critical intermediate in this cycle, and any interference with its metabolism can have widespread consequences for nitrogen homeostasis.

Within the cytosol, the enzyme argininosuccinate lyase (ASL) catalyzes the cleavage of argininosuccinate into L-arginine and fumarate (B1241708). nih.govwikipedia.orgnews-medical.net This reaction is a crucial step in both the urea cycle for waste nitrogen excretion and the citrulline-NO cycle for endogenous arginine synthesis. researchgate.net Arginine produced via this step can be used for protein synthesis, NO production, or be cleaved by arginase to produce urea and ornithine, thus completing the urea cycle. news-medical.net The other product, fumarate, serves as an important link to the tricarboxylic acid (TCA) cycle, contributing to cellular energy metabolism. wikipedia.org

Disruption of ASL activity, as seen in the genetic disorder argininosuccinic aciduria, leads to the accumulation of argininosuccinate and a deficiency of arginine. researchgate.netmedrxiv.org In certain research models, such as fumarate hydratase-deficient cancer cells, this reaction has been shown to operate in reverse, consuming arginine and fumarate to produce argininosuccinate. nih.gov Therefore, a molecule like nitro-argininosuccinate could potentially impact intracellular levels of arginine and fumarate by interfering with the forward or reverse activity of ASL, thereby affecting numerous downstream pathways.

The primary function of the hepatic urea cycle is to convert toxic ammonia, generated from amino acid breakdown, into the much less toxic urea for excretion. creative-proteomics.comwikipedia.org This process involves five key enzymes, and a defect in any of them can lead to the accumulation of ammonia in the blood (hyperammonemia), which is neurotoxic. creative-proteomics.comscispace.com

Table 2: Key Reactions in the Urea and Citrulline-NO Cycles

| Reaction | Enzyme | Location | Significance |

| Citrulline + Aspartate → Argininosuccinate | Argininosuccinate Synthetase (ASS) | Cytosol | Links urea cycle intermediates |

| Argininosuccinate → Arginine + Fumarate | Argininosuccinate Lyase (ASL) | Cytosol | Produces Arginine and links to TCA cycle |

| Arginine → Urea + Ornithine | Arginase | Cytosol | Final step of urea production |

| Arginine → Nitric Oxide + Citrulline | Nitric Oxide Synthase (NOS) | Various | Production of signaling molecule NO |

Downstream Metabolite Homeostasis

The metabolic shifts induced by this compound in the nitric oxide and urea cycle pathways have cascading effects on the homeostasis of several downstream metabolites. The availability of arginine is crucial not only for the pathways already discussed but also for the synthesis of other important molecules like creatine, which is vital for energy buffering in muscle and brain tissue. researchgate.net

Furthermore, the urea cycle is metabolically linked to the synthesis of polyamines and proline through its intermediate ornithine. nih.gov Polyamines are essential for cellular proliferation and tissue repair. The production of fumarate by ASL directly connects the urea cycle to the TCA cycle, influencing cellular bioenergetics. wikipedia.org Disruption of argininosuccinate metabolism can therefore lead to widespread dysregulation, affecting nitrogen balance, cellular proliferation, and energy homeostasis in research models. austinpublishinggroup.com The pathophysiology of conditions like argininosuccinic aciduria, which involves a deficiency of ASL, is thought to be multifactorial, stemming from hyperammonemia, argininosuccinate toxicity, and a deficiency of arginine and its downstream metabolites. researchgate.netmedrxiv.org

Perturbations in Polyamine Synthesis

Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules involved in numerous cellular processes such as cell growth, differentiation, and apoptosis. The synthesis of polyamines is intricately linked to arginine metabolism. Arginine can be converted to ornithine by the enzyme arginase, and ornithine is then decarboxylated by ornithine decarboxylase (ODC) to produce putrescine, the precursor for spermidine and spermine.

The presence of this compound can indirectly affect polyamine synthesis by influencing the availability of arginine, a common substrate for both nitric oxide synthase (NOS) and arginase. nih.gov In research models, conditions that lead to the formation of this compound, such as increased nitric oxide production, can divert arginine away from the arginase pathway, thereby limiting the production of ornithine and subsequently, polyamines. nih.gov Furthermore, some studies suggest the existence of an alternative pathway for polyamine synthesis from arginine via arginine decarboxylase (ADC), which converts arginine to agmatine, a precursor to putrescine. researchgate.net Perturbations in arginine metabolism by this compound could potentially also impact this alternative pathway.

| Pathway Step | Enzyme | Effect of this compound (Indirect) | Reference |

| Arginine to Ornithine | Arginase | Potential decrease in substrate availability | nih.gov |

| Ornithine to Putrescine | Ornithine Decarboxylase | Downstream reduction in precursor | nih.gov |

| Arginine to Agmatine | Arginine Decarboxylase | Potential alteration in substrate availability | researchgate.net |

Effects on Creatine Metabolism

Creatine is a crucial molecule for energy homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain. Its synthesis is a two-step process that begins with the formation of guanidinoacetate from arginine and glycine, a reaction catalyzed by arginine:glycine amidinotransferase (AGAT). Guanidinoacetate is then methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine.

Argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL) are responsible for the endogenous synthesis of arginine, which is the rate-limiting substrate for creatine synthesis. nih.gov Therefore, any interference with this pathway can impact creatine production. While direct studies on this compound's effect on creatine metabolism are limited, its formation implies a potential disruption in the normal flux of the urea cycle and arginine synthesis. This disruption could lead to reduced availability of arginine for creatine synthesis. In research models of urea cycle disorders where argininosuccinate levels are altered, corresponding changes in creatine and its precursor, guanidinoacetate, have been observed, highlighting the sensitivity of creatine metabolism to perturbations in the arginine synthesis pathway. researchgate.net

| Metabolite | Role in Creatine Synthesis | Potential Impact of this compound Formation | Reference |

| Arginine | Substrate for AGAT | Reduced availability | nih.gov |

| Guanidinoacetate | Precursor to Creatine | Reduced synthesis | researchgate.net |

| Creatine | Final Product | Reduced overall production | nih.govresearchgate.net |

Cellular Stress Responses and Post-Translational Protein Modification

The formation of this compound is intrinsically linked to conditions of nitrosative stress, a state characterized by an excess of reactive nitrogen species (RNS). This environment triggers a cascade of cellular stress responses and leads to various post-translational modifications of proteins, significantly altering their function.

Induction of Oxidative and Nitrosative Stress Pathways in Cellular Models

The presence of this compound is a strong indicator of nitrosative stress within cellular models. mdpi.com Nitrosative stress arises from an imbalance between the production of reactive nitrogen species (RNS), such as nitric oxide (NO) and its derivatives, and the cell's ability to detoxify these reactive intermediates. mdpi.com In cellular models, exposure to agents that increase NO production or inhibit its detoxification pathways can lead to the formation of this compound. This condition is often accompanied by an increase in oxidative stress, as RNS can react with reactive oxygen species (ROS) to form even more damaging molecules like peroxynitrite. mdpi.commdpi.com This combined "nitro-oxidative" stress can damage cellular components, including lipids, DNA, and proteins, and activate stress-responsive signaling pathways. nih.govimrpress.com

Protein Nitration (e.g., 3-nitrotyrosine (B3424624) formation)

A hallmark of nitrosative stress is the nitration of tyrosine residues in proteins, forming 3-nitrotyrosine. nih.govresearchgate.net This modification is often mediated by peroxynitrite, which is formed from the rapid reaction of nitric oxide with superoxide radicals. wikipedia.org The detection of 3-nitrotyrosine in cellular models serves as a biomarker for peroxynitrite-mediated damage and, by extension, the conditions that favor this compound formation. nih.govresearchgate.netwikipedia.org Protein nitration can have significant functional consequences, including loss of enzyme activity, altered protein-protein interactions, and changes in protein stability. researchgate.net In research settings, increased levels of 3-nitrotyrosine have been observed in various cell types under conditions of induced nitrosative stress. nih.govresearchgate.net

| Modification | Description | Key Mediator | Functional Consequences |

| 3-nitrotyrosine | Addition of a nitro group (-NO2) to the aromatic ring of tyrosine residues. | Peroxynitrite (ONOO-) | Altered protein function, enzyme inactivation, disruption of signaling pathways. |

S-Nitrosylation of Proteins

S-nitrosylation is a reversible post-translational modification where a nitric oxide group is added to the thiol group of a cysteine residue, forming an S-nitrosothiol (SNO). nih.gov This modification is a key mechanism of NO-based signaling and can regulate a wide range of protein functions. nih.govresearchgate.net In environments with high levels of RNS, such as those where this compound is formed, the equilibrium of S-nitrosylation and denitrosylation can be significantly altered. nih.govepa.gov Research has shown that numerous proteins can be targeted for S-nitrosylation, leading to changes in their catalytic activity, subcellular localization, and interaction with other proteins. nih.gov For instance, argininosuccinate synthetase itself has been shown to be reversibly inactivated by S-nitrosylation in vitro and in vivo. researchgate.net

| Modification | Description | Target Residue | Functional Consequences |

| S-nitrosylation | Covalent attachment of a nitric oxide (NO) group. | Cysteine | Regulation of protein activity, stability, and protein-protein interactions. |

Implications for Cell-Autonomous Metabolic Regulation in Preclinical Models

The formation of this compound within preclinical models points to a significant level of cell-autonomous metabolic dysregulation. The presence of this compound suggests that intracellular nitric oxide concentrations have reached a point where they can directly modify metabolic intermediates of the urea cycle. This has profound implications for how cells independently regulate their metabolic pathways in response to internal and external stimuli.

In preclinical models of diseases characterized by elevated nitric oxide production, such as certain inflammatory conditions or mitochondrial disorders, the accumulation of this compound could serve as a marker of localized metabolic stress. nih.gov The sequestration of argininosuccinate in this nitrated form can create a bottleneck in the urea cycle, leading to the accumulation of upstream metabolites like citrulline and a deficiency in downstream products like arginine. nih.gov This intracellular arginine deficiency can, in turn, limit the synthesis of other critical molecules, including nitric oxide itself (in a negative feedback loop), creatine, and polyamines.

Furthermore, the conditions that lead to this compound formation, namely high levels of RNS, can trigger broader changes in metabolic regulation. For instance, oxidative and nitrosative stress can directly damage key metabolic enzymes and mitochondrial components, leading to a shift in cellular energy metabolism. nih.govimrpress.com Therefore, the presence of this compound in preclinical models is not just an indicator of a single metabolic block but rather a sign of a more widespread, cell-intrinsic metabolic reprogramming in response to nitrosative stress.

Based on the conducted research, there is no scientific literature or data available that specifically investigates the compound “this compound” in the context of the requested topics. Searches for "this compound" in relation to brain microvascular endothelial cells, blood-brain barrier integrity, neuronal cells, nitrosative stress, osteoblast function, and differentiation did not yield any relevant results.

The provided outline appears to reference research related to the metabolism of argininosuccinate and its role in nitric oxide (NO) signaling and nitrosative stress. However, the specific compound “this compound” is not mentioned in the available scientific literature concerning these biological processes. Therefore, it is not possible to generate a scientifically accurate article on the modulation of cellular metabolism and signaling pathways by "this compound" as requested.

Advanced Research Methodologies for Studying Nitro Argininosuccinate and Its Biological Effects

Analytical Techniques for Compound Quantification in Experimental Settings

The precise quantification of nitro-argininosuccinate in biological matrices is fundamental to elucidating its metabolic role. Chromatographic methods, renowned for their high resolution and sensitivity, are central to this endeavor.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Two-Dimensional Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of amino acids and their derivatives. For the quantification of argininosuccinate (B1211890), a precursor to this compound, ion-pair reversed-phase HPLC has been successfully utilized. This method allows for the separation and subsequent UV detection of fumarate (B1241708), a product of the argininosuccinate lyase reaction, enabling the determination of enzyme activity. nih.gov The detection limit for this assay is reported to be 0.4 U/L, with a chromatographic analysis time of 8 minutes, demonstrating high accuracy, sensitivity, and precision suitable for routine analysis in human serum samples. nih.gov

To enhance specificity and resolve complex biological samples, two-dimensional liquid chromatography (2D-LC) offers a powerful alternative. An offline 2D-LC method combined with fluorescence-based detection has been developed for the precise quantification of urea (B33335) cycle amino acids, including argininosuccinate. researchgate.netnih.govresearcher.lifenih.gov In this approach, amino acids are first derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). researchgate.netnih.govresearcher.lifenih.gov The first dimension typically involves a reversed-phase separation, which can separate the NBD derivatives of urea cycle amino acids from many other proteinogenic amino acids. researchgate.netnih.govresearcher.lifenih.gov For the second dimension, an amino column is employed for the separation of NBD-ornithine, -citrulline, and -argininosuccinate, while a sulfonic acid column is used for NBD-arginine. researchgate.netnih.govresearcher.lifenih.gov This 2D-LC system has been validated for the analysis of human plasma samples, with calibration curves showing good linearity and low intraday and interday precision. nih.govnih.gov While these methods have been established for argininosuccinate, their adaptation for the direct quantification of this compound would likely involve method development to account for the chemical property changes induced by the nitro group.

| Method | Analyte(s) | Detection Principle | Key Features | Reference(s) |

| Ion-Pair Reversed-Phase HPLC | Fumarate (indirectly measures argininosuccinate lyase activity) | UV Detection | High accuracy, sensitivity, and precision; suitable for serum. | nih.gov |

| Two-Dimensional Liquid Chromatography (2D-LC) | Argininosuccinate and other urea cycle amino acids | Fluorescence Detection (after NBD-F derivatization) | High specificity and resolution for complex samples like plasma. | researchgate.netnih.govresearcher.lifenih.gov |

Measurement of Nitric Oxide and its Metabolites in Biological Samples

Given that this compound is intrinsically linked to nitric oxide (NO) metabolism, the measurement of NO and its stable metabolites, such as nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), provides critical context for its biological effects.

Chemiluminescence Detection

Ozone-based chemiluminescence is a highly sensitive and specific method for quantifying gaseous NO. nih.gov This technique is considered one of the most robust and widely used methods for NO detection. nih.gov The principle involves the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The emitted light is proportional to the NO concentration. nih.gov This method can be adapted to measure NO metabolites in biological fluids by first reducing them back to NO. ahajournals.org For instance, nitrite can be reduced to NO using an acidic triiodide solution. biorxiv.org

Spectrophotometric Assays (e.g., Griess Reaction, Diaminofluorescein (DAF) Assays)

The Griess reaction is a classic and widely used colorimetric assay for the detection of nitrite. ahajournals.org It involves a diazotization reaction where nitrite reacts with an aniline (B41778) derivative (like sulfanilamide) in an acidic solution to form a diazonium salt. This salt then couples with another aromatic molecule (such as N-(1-naphthyl)ethylenediamine) to produce a colored azo dye, which can be quantified spectrophotometrically. ahajournals.org To measure total NO production, nitrate in the sample must first be reduced to nitrite, often using nitrate reductase. ahajournals.org

Diaminofluorescein (DAF) assays utilize fluorescent probes to detect NO. DAF-2 diacetate (DAF-2 DA) is a cell-permeable, non-fluorescent probe that, once inside the cell, is hydrolyzed by intracellular esterases to DAF-2. In the presence of NO and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T. nih.gov The increase in fluorescence intensity is proportional to the amount of NO produced.

Electrochemical and Fluorescent Probe-Based Methods

Electrochemical sensors offer a means for real-time, continuous monitoring of NO with high sensitivity and low detection limits. nih.gov These sensors typically work by measuring the current generated from the oxidation or reduction of NO at an electrode surface. researchgate.net Various materials, including platinum, carbon fiber, and glassy carbon, are used for the working electrode, and their surfaces can be modified to enhance sensitivity and selectivity. researchgate.net

A variety of fluorescent probes have been developed for imaging and quantifying NO in living cells. These probes offer high sensitivity and spatiotemporal resolution. mdpi.com Besides the DAF family, other probes are designed based on different chemical scaffolds that exhibit a "turn-on" fluorescence response upon reaction with NO. mdpi.com The choice of probe often depends on the specific experimental requirements, such as the desired wavelength of emission and the cellular compartment of interest.

| Method | Target Analyte(s) | Principle | Advantages | Disadvantages | Reference(s) |

| Chemiluminescence | NO, Nitrite, Nitrate | Reaction of NO with ozone | High sensitivity and specificity | Requires specialized equipment | nih.govahajournals.org |

| Griess Reaction | Nitrite | Colorimetric diazotization reaction | Inexpensive, simple | Indirect for nitrate, potential interferences | ahajournals.org |

| DAF Assays | NO | Fluorescent probe conversion | Live-cell imaging, high sensitivity | Potential for artifacts, requires controls | nih.gov |

| Electrochemical Sensors | NO | Amperometric or voltammetric detection | Real-time monitoring, high sensitivity | Can be affected by interfering substances | nih.govresearchgate.net |

| Other Fluorescent Probes | NO | Various "turn-on" fluorescence mechanisms | High spatiotemporal resolution | Probe-specific limitations | mdpi.com |

Detection and Characterization of Protein Modifications Induced by Nitrosative Stress

The formation of this compound occurs in the context of nitrosative stress, a condition that also leads to the post-translational modification of proteins, most notably S-nitrosylation and tyrosine nitration. Detecting these modifications is key to understanding the broader cellular impact.

The "biotin-switch" technique is a widely used method for the detection of protein S-nitrosylation. nih.govfrontiersin.org This assay involves three main steps: blocking free thiol groups, selectively reducing S-nitrosothiols to free thiols, and then labeling these newly formed thiols with a biotin (B1667282) tag. acs.org The biotinylated proteins can then be enriched using avidin-based affinity chromatography and identified by mass spectrometry. nih.govacs.org A modification of this technique, known as resin-assisted capture (SNO-RAC), offers a more streamlined workflow with higher detection efficiency. researchgate.netnih.gov

Mass spectrometry (MS) is a powerful tool for identifying and characterizing nitrated proteins. koreamed.orgnih.gov The addition of a nitro group to a tyrosine residue results in a specific mass shift that can be detected by MS. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact site of nitration on the protein backbone. nih.govacs.org Due to the often low abundance of nitrated proteins in biological samples, enrichment strategies, such as immunoprecipitation with anti-3-nitrotyrosine antibodies or chemical derivatization followed by affinity chromatography, are frequently employed prior to MS analysis. koreamed.orgnih.govnih.gov These proteomic approaches are crucial for identifying the protein targets of nitrosative stress and understanding the functional consequences of these modifications. nih.govresearchgate.netnih.govbmbreports.orgacs.org

| Modification | Detection Method | Principle | Key Features | Reference(s) |

| Protein S-nitrosylation | Biotin-Switch Technique | Selective reduction and biotinylation of S-nitrosothiols | Allows for enrichment and identification of S-nitrosylated proteins. | nih.govfrontiersin.orgacs.org |

| Protein S-nitrosylation | Resin-Assisted Capture (SNO-RAC) | Covalent capture of nascent thiols on a resin | Simpler workflow and higher efficiency than traditional biotin-switch. | researchgate.netnih.gov |

| Protein Tyrosine Nitration | Mass Spectrometry (MS/MS) | Detection of mass shift and fragmentation pattern of nitrated peptides | Precise identification of nitration sites. | koreamed.orgnih.govnih.govacs.org |

| Protein Tyrosine Nitration | Immuno-affinity Enrichment | Use of anti-3-nitrotyrosine antibodies | Enriches for nitrated proteins prior to MS analysis. | koreamed.orgnih.govnih.gov |

S-Nitrosylation Detection Techniques (e.g., Biotin Switch Technique)

S-nitrosylation is a critical post-translational modification where a nitric oxide moiety is covalently attached to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). This modification can profoundly alter protein function. In conditions of NO dysregulation, such as ASL deficiency, identifying which proteins are aberrantly S-nitrosylated is key to understanding the disease's pathophysiology. The biotin switch technique (BST) is a foundational and widely used method for the specific detection and identification of S-nitrosylated proteins. nih.govliverpool.ac.uk

The BST is a three-step chemical method that converts the labile S-nitrosothiol bond into a stable biotin tag, enabling detection and purification. nih.govspringernature.com

Blocking: The first step involves blocking all free (non-nitrosylated) cysteine thiols in a protein sample. This is typically achieved using an alkylating agent like S-methyl methanethiosulfonate (B1239399) (MMTS), which prevents these thiols from being labeled in subsequent steps. nih.gov

Reduction: Next, the S-nitrosothiol bonds are selectively cleaved using a reducing agent, most commonly ascorbate. This step specifically reduces the SNOs back to free thiols. nih.govspringernature.com

Labeling: These newly exposed thiol groups, which were the original sites of S-nitrosylation, are then covalently labeled with a thiol-reactive biotin derivative, such as biotin-HPDP. nih.govliverpool.ac.uk

Once biotinylated, the proteins can be detected and quantified. For analysis of specific proteins, samples can be run on an SDS-PAGE gel, transferred to a membrane, and immunoblotted using an anti-biotin antibody or streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). liverpool.ac.ukabcam.com For proteome-wide analysis, the biotinylated proteins can be purified from the complex mixture using avidin-affinity chromatography for subsequent identification by mass spectrometry. liverpool.ac.uk This powerful technique has been instrumental in studying S-nitrosylation in various contexts, including the analysis of brain lysates and endogenous S-nitrosothiols in neuronal proteins. liverpool.ac.uk In mouse models of ASL deficiency, BST has been used to demonstrate a reduced level of total S-nitrosylation in the lungs, linking the enzymatic defect directly to impaired NO-dependent signaling. oup.com

| Step | Description | Common Reagents |

|---|---|---|

| 1. Blocking | All free cysteine thiols are irreversibly blocked to prevent non-specific labeling. | S-methyl methanethiosulfonate (MMTS) in a buffer containing SDS to denature proteins. nih.gov |

| 2. Reduction | S-nitrosothiol (S-NO) bonds are selectively and gently reduced to regenerate free thiols. | Ascorbate. nih.govspringernature.com |

| 3. Labeling | The newly formed thiols (formerly S-NO sites) are covalently tagged with biotin. | Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). nih.gov |

| 4. Detection/Purification | Biotinylated proteins are detected by immunoblotting or enriched for proteomic analysis. | Anti-biotin antibody, HRP-Streptavidin, or Avidin/NeutrAvidin affinity resin. liverpool.ac.ukspringernature.com |

Tyrosine Nitration Analysis (e.g., Immunostaining, Enzyme-Linked Immunosorbent Assays)

Another significant consequence of nitrosative stress is the nitration of tyrosine residues, forming 3-nitrotyrosine (B3424624) (3-NT). This modification is a stable biomarker of peroxynitrite formation, a highly reactive nitrogen species generated from the reaction of nitric oxide with superoxide. oup.comrndsystems.com The presence of 3-NT can alter protein structure and function and is associated with cellular damage in various pathological conditions. rndsystems.com Analytical methods to detect 3-NT are crucial for assessing the extent of nitrosative stress in ASL deficiency models.

Immunostaining (Immunohistochemistry): This technique allows for the visualization and localization of 3-nitrotyrosine within cells and tissues. oup.comabcam.com It employs specific monoclonal or polyclonal antibodies that recognize the 3-NT modification. abcam.com By applying these antibodies to paraffin-embedded tissue sections, researchers can identify the specific cell types and subcellular compartments where tyrosine nitration is occurring. oup.comresearchgate.net For example, studies have used immunohistochemistry to detect 3-NT in the airway epithelium and alveolar macrophages in mouse models of inhaled nitric oxide therapy and in dysplastic hepatocytes in rat liver tumor models. oup.comnih.gov This provides critical spatial information about where nitrosative damage is most prevalent.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based immunoassay used for the quantitative or semi-quantitative measurement of 3-nitrotyrosine levels in biological samples like plasma, serum, and tissue homogenates. antibodies.comthermofisher.comassaygenie.com There are two common formats:

Competitive ELISA: In this format, the microplate wells are pre-coated with a 3-NT antigen. The sample is added along with a biotinylated anti-3-NT antibody. The 3-NT in the sample competes with the coated antigen for binding to the antibody. The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of 3-NT in the sample. antibodies.comthermofisher.com

Sandwich ELISA: Here, the plate is coated with a capture antibody specific for 3-nitrotyrosine. The sample is added, and any nitrated proteins bind to the antibody. A second, biotin-labeled detector antibody is then added, which also binds to the captured 3-NT. The amount of bound detector antibody is then quantified, providing a direct measure of the 3-NT concentration. abcam.com

| Technique | Principle | Key Application | Limitations |

|---|---|---|---|

| Immunostaining / Immunohistochemistry | Uses anti-3-NT antibodies to visualize nitrated proteins in fixed tissue sections. oup.com | Provides spatial localization of 3-NT within specific cells and tissue structures. researchgate.net | Generally qualitative or semi-quantitative; does not identify specific nitrated proteins. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses anti-3-NT antibodies in a plate-based format to measure the concentration of 3-NT in liquid samples. assaygenie.com | Quantitative measurement of the total 3-NT burden in biological fluids and lysates. antibodies.comabcam.com | Provides no information on localization or the identity of specific nitrated proteins. |

Utilization of In vitro and In vivo Experimental Models

To investigate the complex, multi-system pathophysiology of ASL deficiency, researchers rely on a combination of in vivo animal models and in vitro cellular systems. These models are indispensable for dissecting molecular mechanisms, identifying therapeutic targets, and evaluating potential treatments in a controlled manner.

Application of Argininosuccinate Lyase-Deficient Models (e.g., mouse models, cell lines) to Mimic ASL Inhibition

The development of models that genetically mimic ASL deficiency has been a cornerstone of research into this disorder and its connection to nitric oxide metabolism. uzh.ch

In Vivo Mouse Models:

Hypomorphic Mouse Model (AslNeo/Neo): This is a widely used model created by inserting a neomycin resistance cassette into the Asl gene, which disrupts its transcription and results in a hypomorphic, or partially functional, allele. nih.govnih.gov These mice retain approximately 10-20% of normal ASL activity, which allows them to survive past the neonatal period but still recapitulates many features of the human disease, including elevated plasma argininosuccinic acid, growth restriction, and multi-organ dysfunction. uzh.chnih.gov Crucially, AslNeo/Neo mice exhibit systemic NO deficiency, endothelial dysfunction, and hypertension, making them an invaluable tool for studying the cardiovascular consequences of ASL deficiency. uzh.chjci.org Studies using this model have shown that NO supplementation can rescue hypertension and that the neurological disease involves oxidative/nitrosative stress independent of high ammonia (B1221849) levels. uzh.ch

Endothelial-Specific Knockout (Asl cKO): To isolate the role of ASL specifically within the vascular endothelium, researchers have generated conditional knockout (cKO) mice. By crossing mice with a "floxed" Asl allele (exons flanked by loxP sites) with mice expressing Cre recombinase under an endothelial-specific promoter (e.g., VE-Cadherin or Tie2), ASL can be deleted exclusively in endothelial cells. ahajournals.orgnih.govplos.org These Asl cKO mice develop hypertension, demonstrating that the loss of endothelial ASL-mediated NO production is sufficient to cause this phenotype, independent of the liver-based urea cycle defect. ahajournals.orgnih.govnih.gov This model has been critical in establishing ASL deficiency as a monogenic form of endothelial-dependent hypertension. nih.govresearchgate.net

Enterocyte-Specific Knockout: Similarly, deleting Asl in enterocytes using a Villin-Cre driver has been used to study the role of gut-derived arginine synthesis, showing that its loss increases the incidence of necrotizing enterocolitis. nih.gov

In Vitro Cellular Models:

siRNA-Mediated Knockdown: A common and rapid approach to mimic ASL inhibition is the use of small interfering RNA (siRNA) to silence the ASL gene in cultured cells. This technique has been applied to various cell types, including human aortic and brain microvascular endothelial cells (HAECs and HBMECs) and cancer cell lines like HCT116. jci.orgnih.govresearchgate.net Studies using this method have confirmed that ASL knockdown leads to reduced intracellular NO and cGMP levels, increased reactive oxygen species (ROS), and functional consequences like increased endothelial permeability and impaired cell migration. nih.govresearchgate.net

Human iPSC-Derived Models: A more advanced model involves using induced pluripotent stem cells (iPSCs) generated from individuals with ASL deficiency. ahajournals.org These iPSCs can be differentiated into various cell types, most notably endothelial cells, providing a patient-specific, human cell-based model of the disease. nih.govresearchgate.net ASLD iPSC-derived endothelial cells exhibit reduced NO production, increased oxidative stress, and an impaired capacity to form capillary-like structures, validating findings from mouse models in a human genetic context. ahajournals.orgnih.gov

| Model Type | Specific Model Example | Key Characteristics | Major Research Findings |

|---|---|---|---|

| In Vivo (Mouse) | Hypomorphic (AslNeo/Neo) | ~10-20% residual ASL activity; multi-organ dysfunction. uzh.chnih.gov | Demonstrated systemic NO deficiency, hypertension, endothelial dysfunction, and increased nitrosative stress. uzh.chnih.govjci.org |

| In Vivo (Mouse) | Endothelial-Specific Knockout (Aslflox/flox; VE-Cadherin Cretg/+) | ASL deleted only in endothelial cells. ahajournals.org | Established that loss of endothelial ASL is sufficient to cause hypertension, proving a primary role for vascular dysfunction. nih.govnih.gov |

| In Vitro (Cell Culture) | siRNA-mediated knockdown in HBMECs | Transient silencing of the ASL gene. researchgate.net | Confirmed that ASL loss reduces NO/cGMP signaling and increases endothelial permeability (BBB disruption). jci.orgresearchgate.net |

| In Vitro (Cell Culture) | iPSC-derived Endothelial Cells from ASLD patients | Patient-specific cells differentiated into an endothelial lineage. ahajournals.org | Showed inherent defects in NO production, increased oxidative stress, and impaired angiogenic potential. ahajournals.orgnih.gov |

Mentioned Compounds

| Compound Name |

|---|

| 3-nitrotyrosine |

| Arginine |

| Argininosuccinate / Argininosuccinic acid |

| Ascorbate |

| Biotin-HPDP |

| Citrulline |

| Cysteine |

| Fumarate |

| Guanidinosuccinate |

| Nitric Oxide |

| Peroxynitrite |

| S-methyl methanethiosulfonate (MMTS) |

| Sodium nitrite |

| Superoxide |

Future Directions in Nitro Argininosuccinate Academic Research

Elucidation of Broader Biological Roles and Off-Target Effects Beyond ASL Inhibition

While nitro-argininosuccinate is primarily recognized as a potent competitive inhibitor of argininosuccinate (B1211890) lyase (ASL), future research should focus on identifying its potential broader biological roles and off-target effects. tamu.edunih.gov ASL is a crucial enzyme not only in the urea (B33335) cycle for ammonia (B1221849) detoxification but also in the synthesis of arginine, the precursor for nitric oxide (NO), polyamines, creatine, and other vital molecules. nucdf.orgnih.govnih.gov Therefore, inhibiting ASL with this compound could have far-reaching consequences beyond the immediate enzymatic block.

A critical area of investigation is the impact of ASL inhibition on nitric oxide (NO) homeostasis. nih.gov ASL is integral to the citrulline-NO cycle, which recycles citrulline back to arginine, thereby sustaining NO production by nitric oxide synthase (NOS). nih.govresearchgate.net Studies have shown that ASL deficiency leads to reduced NO synthesis, which can contribute to endothelial dysfunction and hypertension. nucdf.orgnih.gov Future research could explore how this compound-mediated ASL inhibition specifically affects NO production in different tissues and cell types, and whether this leads to downstream effects on vascular tone, neurotransmission, and immune responses. nucdf.orgjci.orgmedrxiv.org

Furthermore, the accumulation of argininosuccinate, the substrate of ASL, has been implicated in the pathophysiology of argininosuccinic aciduria (ASA), a genetic disorder caused by ASL deficiency. jci.orgmedrxiv.org This accumulation may lead to "off-target" effects by itself. Research suggests that high levels of argininosuccinate can contribute to neurotoxicity and oxidative stress. medrxiv.orgbiorxiv.org Therefore, it is crucial to investigate whether the use of this compound, by inhibiting ASL, could inadvertently mimic these pathological conditions by causing a buildup of the natural substrate.

Potential off-target effects of this compound on other enzymes involved in arginine metabolism, such as arginase and other components of the NOS complex, should also be systematically evaluated. nih.govmdpi.com While this compound is designed to be a specific inhibitor, its structural similarity to arginine and its derivatives warrants a comprehensive screening against a panel of related enzymes to ensure its specificity and to uncover any unexpected interactions.

Development of Advanced Probes and Tools for Real-time Mechanistic Studies

To gain a more dynamic and detailed understanding of this compound's mechanism of action and its cellular consequences, the development of advanced probes and analytical tools is paramount. Current research has relied on kinetic studies and endpoint measurements, but real-time visualization and quantification of enzyme-inhibitor interactions and downstream metabolic fluxes would provide invaluable insights. tamu.edunih.gov

One promising avenue is the design and synthesis of fluorescently-labeled or "caged" this compound analogs. Photo-caged probes, for instance, could be introduced into a biological system in an inactive form and then activated with a specific wavelength of light. frontiersin.org This would allow for precise spatiotemporal control over ASL inhibition, enabling researchers to study the immediate and localized effects on cellular processes. frontiersin.org Similarly, the development of bioluminescent probes for detecting nitric oxide could be integrated with the use of this compound to directly monitor the impact of ASL inhibition on NO production in real-time. researchgate.net

Isotopic labeling strategies will also continue to be crucial. nih.gov By using isotopically labeled substrates in conjunction with this compound, researchers can trace metabolic pathways and quantify the flux of metabolites through the urea cycle and the citrulline-NO cycle. nih.gov Advanced mass spectrometry and nuclear magnetic resonance (NMR) techniques can then be employed to analyze the resulting labeled products, providing a detailed picture of the metabolic reprogramming induced by ASL inhibition.

Furthermore, the creation of genetically encoded biosensors for key metabolites like arginine and argininosuccinate could offer a powerful tool for in vivo studies. These sensors, when expressed in cells or model organisms, could provide real-time information on the intracellular concentrations of these molecules following the application of this compound.

Integration with Systems Biology and Omics Approaches for Comprehensive Pathway Analysis

To fully comprehend the systemic impact of this compound, future research must integrate its study with systems biology and multi-omics approaches. uni-muenchen.denih.gov This involves moving beyond the study of a single enzyme or pathway and instead analyzing the global changes in the transcriptome, proteome, and metabolome that occur in response to ASL inhibition.

Transcriptomic analysis (e.g., RNA-seq) can reveal how the inhibition of ASL by this compound affects gene expression profiles. For example, it could uncover compensatory mechanisms where the cell upregulates other pathways to mitigate the effects of reduced arginine synthesis. Proteomic studies can identify changes in protein expression and post-translational modifications, such as nitration, which can be a marker of nitrosative stress. oup.commdpi.com

Metabolomics, the large-scale study of small molecules, is particularly well-suited for investigating the effects of enzyme inhibitors like this compound. nih.gov By analyzing the entire metabolome, researchers can identify not only the expected accumulation of argininosuccinate but also unforeseen changes in other metabolic pathways that are linked to arginine metabolism, such as the tricarboxylic acid (TCA) cycle and amino acid synthesis. researchgate.netfrontiersin.org

The integration of these "omics" datasets into computational models of cellular metabolism can provide a holistic view of the cellular response to this compound. d-nb.info These models can help to predict the downstream consequences of ASL inhibition and to generate new hypotheses that can be tested experimentally. For instance, a systems biology approach could help to elucidate the complex interplay between the urea cycle, the citrulline-NO cycle, and energy metabolism, and how this is perturbed by this compound. researchgate.net

Exploration of Stereospecificity and Detailed Structure-Activity Relationships for Novel Research Tools

A deeper understanding of the stereospecificity of the interaction between this compound and argininosuccinate lyase (ASL) is essential for the rational design of even more potent and selective research tools. nih.govscholaris.ca The nitro analog of argininosuccinate exists as different stereoisomers, and it is likely that ASL exhibits a preference for one particular configuration. tamu.edu Future studies should aim to synthesize and test the individual stereoisomers of this compound to determine their relative inhibitory activities.

Detailed structure-activity relationship (SAR) studies will also be crucial. nih.govacs.org This involves systematically modifying the chemical structure of this compound and evaluating the impact of these changes on its ability to inhibit ASL. For example, researchers could explore modifications to the nitro group, the carboxyl groups, or the arginine-like side chain to understand which chemical features are most critical for binding to the enzyme's active site. The insights gained from these SAR studies could lead to the development of second-generation inhibitors with improved properties, such as increased potency, enhanced cell permeability, or greater in vivo stability.

The knowledge gleaned from these studies could also be applied to the design of novel probes and research tools. For instance, by understanding the key structural determinants of binding, it may be possible to develop activity-based probes that covalently label the active site of ASL, allowing for its visualization and quantification in complex biological samples. Furthermore, the development of isoform-specific inhibitors, if different ASL isoforms with distinct properties are identified, would be a significant advance. mdpi.com

Ultimately, the goal of this line of research is to create a toolkit of highly specific and versatile chemical probes that can be used to dissect the multifaceted roles of ASL and arginine metabolism in health and disease.

Q & A

Q. How can researchers ensure compliance with ethical standards when using patient-derived cells in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.